3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Lipophilicity LogP ADME profiling

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 477709-76-5), also indexed as 1-(cyanoacetyl)-4-ethyl-3,5-dimethyl-1H-pyrazole (9CI), is a heterocyclic building block belonging to the 4-cyanoacetylpyrazole class of synthetic intermediates. With the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol, it features a fully substituted pyrazole core bearing methyl groups at positions 3 and 5, an ethyl substituent at position 4, and a cyanoacetyl (3-oxopropanenitrile) moiety at the N1 position.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 477709-76-5
Cat. No. B3139233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
CAS477709-76-5
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)C(=O)CC#N)C
InChIInChI=1S/C10H13N3O/c1-4-9-7(2)12-13(8(9)3)10(14)5-6-11/h4-5H2,1-3H3
InChIKeyCXSHJAKATNVMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 477709-76-5): Physicochemical and Synthetic Profile for Procurement Evaluation


3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 477709-76-5), also indexed as 1-(cyanoacetyl)-4-ethyl-3,5-dimethyl-1H-pyrazole (9CI), is a heterocyclic building block belonging to the 4-cyanoacetylpyrazole class of synthetic intermediates . With the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol, it features a fully substituted pyrazole core bearing methyl groups at positions 3 and 5, an ethyl substituent at position 4, and a cyanoacetyl (3-oxopropanenitrile) moiety at the N1 position . This compound is primarily employed as a versatile intermediate in heterocyclic synthesis for pharmaceutical and agrochemical research, where the cyanoacetyl group serves as an active methylene handle for condensation and cyclocondensation reactions [1]. The 4-ethyl substitution distinguishes it from the widely used des-ethyl analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 36140-83-7), imparting differentiated physicochemical properties relevant to synthetic route design and downstream processing .

Why 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile Cannot Be Casually Substituted by Its Des-Ethyl Analog (CAS 36140-83-7)


Although 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 36140-83-7) is the most commercially prevalent member of this compound family and is widely documented as a cyanoacetylating agent , the 4-ethyl substituent present in CAS 477709-76-5 introduces a measurable shift in lipophilicity (ΔLogP ≈ +0.69) and a substantial depression of the melting point (Δ ≈ −44 to −47 °C) relative to the des-ethyl comparator . These differences are not cosmetic: altered lipophilicity directly impacts partitioning behavior in biphasic reaction systems, chromatographic purification, and the physicochemical profile of downstream derivatives; the lower melting point may facilitate handling in melt-phase reactions or alter crystallization behavior during intermediate isolation . Furthermore, the additional steric bulk at the pyrazole 4-position can modulate the reactivity of the cyanoacetyl moiety in condensation reactions and influence the binding orientation of derived products in biological target engagement [1]. Substituting CAS 36140-83-7 for CAS 477709-76-5 without experimental validation therefore risks divergent reaction outcomes, altered product profiles, and irreproducible biological data in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile vs. Closest Analogs


Lipophilicity (LogP) Advantage: 4-Ethyl Substitution Increases Calculated LogP by Approximately 74% vs. the Des-Ethyl Analog

The 4-ethyl substituent in CAS 477709-76-5 markedly increases calculated lipophilicity compared to the des-ethyl analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 36140-83-7). The target compound exhibits a computed LogP of 1.62 , whereas the des-ethyl comparator has a reported LogP of 0.93 . This ΔLogP of +0.69 represents a roughly 74% increase in the logarithm of the octanol–water partition coefficient, translating to an approximately 4.9-fold higher predicted partitioning into organic phases.

Lipophilicity LogP ADME profiling partition coefficient

Melting Point Depression: 4-Ethyl Analog Melts 44–47 °C Lower Than the Des-Ethyl Comparator, Enabling Different Handling and Processing Windows

The experimentally determined melting point of CAS 477709-76-5 is 72–74 °C , which is substantially lower than the 116–119 °C (or 118–121 °C) reported for the des-ethyl analog CAS 36140-83-7 across multiple authoritative sources . This 44–47 °C depression in melting point is attributable to the disruption of crystal lattice packing by the 4-ethyl group, which introduces conformational flexibility absent in the 4-unsubstituted comparator.

Melting point Thermal properties Crystallinity Solid-state handling

Molecular Weight and Steric Differentiation: +17% Mass Increase Relative to the Des-Ethyl Analog Confers Distinct Downstream Derivative Profiles

CAS 477709-76-5 has a molecular weight of 191.23 g/mol (C₁₀H₁₃N₃O) , compared to 163.18 g/mol (C₈H₉N₃O) for the des-ethyl analog CAS 36140-83-7 . The +28.05 Da difference (17.2% increase) corresponds precisely to the C₂H₄ ethyl substituent at the pyrazole 4-position. This mass increment is accompanied by increased steric bulk at a position that directly neighbors the reactive cyanoacetyl moiety, with potential consequences for the steric and electronic environment of condensation reactions. The 4-ethyl group also increases the heavy atom count from 12 to 14 and introduces two additional rotatable bonds (from methyl C–C to ethyl C–C), subtly altering conformational flexibility.

Molecular weight Steric bulk SAR optimization Hydrophobic interaction

Class-Level Synthetic Utility: 4-Cyanoacetylpyrazoles Are Established Intermediates for Insecticidal and Pharmaceutical Active Ingredients

CAS 477709-76-5 belongs to the 4-cyanoacetylpyrazole structural class explicitly claimed in US Patent Application 2004/0019221 as intermediates for producing agricultural chemicals and drugs, including insecticidal active components described in Japanese Patent Laid-open No. Hei 11-269173 [1]. The patent teaches four synthetic routes to access this compound class, with the general formula encompassing R1 = C1-6 alkyl (ethyl falls within this scope), R2 = C1-6 alkyl, and X = hydrogen or C1-6 alkyl [2]. Within this class, the 1-cyanoacetyl-3,5-dimethylpyrazole scaffold is documented as an effective cyanoacetylating agent, superior to cyanoacetyl chloride and cyanoacetyl azide in terms of stability and convenience, and is more reactive than ethyl cyanoacetate toward N-nucleophiles . The 4-ethyl-substituted variant (CAS 477709-76-5) retains the reactive cyanoacetyl moiety while offering the differentiated lipophilicity and steric profile documented above.

Cyanoacetylating agent Heterocyclic synthesis Agrochemical intermediate Insecticide precursor

Storage and Stability Considerations: Target Compound Recommended for 2–8 °C Storage vs. Ambient Stability of the Des-Ethyl Analog

Vendor specifications indicate that CAS 477709-76-5 requires sealed storage at 2–8 °C , whereas the des-ethyl analog CAS 36140-83-7 is explicitly described as 'stable at room temperature in air' in the peer-reviewed literature , although it is noted as hygroscopic by multiple vendors . This difference in recommended storage conditions may reflect reduced thermal stability of the 4-ethyl analog or simply conservative vendor guidance in the absence of formal stability studies. Notably, CAS 477709-76-5 is shipped at room temperature , suggesting that short-term ambient exposure is acceptable.

Storage stability Shelf life Cold chain Procurement logistics

Computed Boiling Point and Thermal Stability Window: Higher Predicted Boiling Point Suggests Broader Liquid-Phase Operating Range

The calculated boiling point of CAS 477709-76-5 is 357.1 °C at 760 mmHg , compared to 331.4 ± 44.0 °C at 760 mmHg for the des-ethyl analog CAS 36140-83-7 . This ΔTb of approximately +26 °C is consistent with the increased molecular weight and van der Waals surface area conferred by the 4-ethyl substituent. The flash point is calculated at 169.8 °C (vs. no flash point data available for the comparator) . These data, while calculated rather than experimental, suggest a somewhat broader thermal operating window for high-temperature reactions.

Boiling point Thermal stability Distillation Reaction engineering

Optimal Procurement and Application Scenarios for 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 477709-76-5)


Medicinal Chemistry SAR Campaigns Requiring Enhanced Lipophilicity in the Pyrazole 4-Position

When a structure–activity relationship program demands systematic exploration of lipophilic substitution at the pyrazole 4-position, CAS 477709-76-5 provides a defined +0.69 LogP increment over the des-ethyl parent scaffold (LogP 0.93) while preserving the reactive cyanoacetyl handle for further derivatization . This makes it a strategic building block for generating compound libraries where modulated membrane permeability or hydrophobic protein contacts are hypothesized to drive activity, without introducing heteroatom-mediated polarity changes that would confound SAR interpretation.

Synthesis of 4-Substituted Pyrazole-Derived Agrochemical Intermediates

The compound falls within the general formula of US Patent 2004/0019221, which claims 4-cyanoacetylpyrazoles as intermediates for insecticidal and other agrochemical active ingredients [1]. The 4-ethyl-3,5-dimethyl substitution pattern mirrors substitution patterns found in commercial pyrazole-based agrochemicals (e.g., fipronil analogs), making CAS 477709-76-5 a logical building block for agrochemical discovery programs targeting pests via pyrazole-carboxamide or pyrazole-carbonitrile pharmacophores. Its calculated LogP of 1.62 aligns with the lipophilicity range often associated with optimal cuticular penetration in foliar-applied crop protection agents.

Heterocyclic Library Synthesis Exploiting the Cyanoacetyl Active Methylene Handle

The cyanoacetyl moiety at the N1 position provides a versatile active methylene group capable of participating in Knoevenagel condensations, Guareschi-type cyclizations, Hantzsch-type pyridine syntheses, and reactions with N-nucleophiles (amines, hydrazines, hydrazides) to generate cyanoacetamide derivatives [2]. The 4-ethyl substitution differentiates the resulting heterocyclic products from those derived from the more common des-ethyl analog, enabling the exploration of substituent-dependent biological activity in pyrazolo-pyridine, pyrazolo-pyrimidine, and related fused heterocyclic systems. Researchers specifically seeking to avoid generating compounds identical to those already accessible from CAS 36140-83-7 will find this building block strategically valuable for novelty generation.

Process Development Requiring Lower-Melting Intermediates for Melt-Phase or Solvent-Free Reaction Conditions

With an experimentally determined melting point of 72–74 °C , CAS 477709-76-5 melts approximately 44–47 °C below its des-ethyl analog (mp 116–119 °C). This property may prove advantageous in synthetic sequences employing melt-phase reactions, solvent-free condensations, or hot-filtration purification protocols where a lower melting intermediate simplifies equipment requirements, reduces energy input, or prevents thermal degradation of co-reactants. Process chemists evaluating this compound for scale-up should however verify thermal stability under their specific reaction conditions, given the limited published stability data.

Quote Request

Request a Quote for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.